molecular formula C10H11N3OS B2632148 2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole CAS No. 2319805-26-8

2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole

Cat. No.: B2632148
CAS No.: 2319805-26-8
M. Wt: 221.28
InChI Key: XRHWRUDDUCBYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole is a chemical hybrid scaffold of significant interest in medicinal chemistry research. This compound integrates two privileged structures: the 1,3,4-oxadiazole ring and the 6,7-dihydrothieno[3,2-c]pyridine core, both known for their diverse biological activities . The 1,3,4-oxadiazole moiety is a versatile heterocycle extensively investigated for its role in anticancer agents. Researchers have found that 1,3,4-oxadiazole derivatives can exhibit potent antiproliferative effects by inhibiting key enzymes and pathways involved in cancer cell survival, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, this scaffold demonstrates broad-spectrum antimicrobial, antifungal, and anti-tubercular properties, making it a valuable template for developing new anti-infective agents . The 6,7-dihydrothieno[3,2-c]pyridine component is a recognized pharmacophore present in several bioactive molecules and marketed drugs, contributing to varied pharmacological effects . The combination of these two systems into a single molecule positions this compound as a promising lead for researchers developing novel therapeutic agents targeting oncological and infectious diseases. It is also a crucial intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-3-13(6-10-12-11-7-14-10)5-8-2-4-15-9(1)8/h2,4,7H,1,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHWRUDDUCBYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7-dihydrothieno[3,2-c]pyridine with a suitable hydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the anticancer properties of oxadiazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines:

  • Mechanism of Action : Studies indicate that oxadiazoles can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For instance, certain derivatives have shown the ability to inhibit the Epidermal Growth Factor Receptor (EGFR) and Src kinases, which are crucial in cancer progression .
  • Case Studies :
    • A study reported that specific oxadiazole derivatives exhibited IC50 values significantly lower than standard chemotherapy agents like erlotinib, indicating potent anticancer activity .
    • Another investigation focused on a series of 1,3,4-oxadiazoles that demonstrated selective cytotoxicity against breast and colon cancer cell lines, with some compounds achieving IC50 values in the low micromolar range .

Other Therapeutic Applications

Beyond oncology, 2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole has potential applications in other therapeutic areas:

  • Antimicrobial Activity : Some studies have suggested that oxadiazole derivatives possess antimicrobial properties. They may act against various pathogens by disrupting cellular functions or inhibiting essential enzymes .
  • Neuroprotective Effects : Preliminary research indicates that compounds containing the oxadiazole moiety may exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases .

Summary of Research Findings

The following table summarizes key findings from recent studies on the applications of this compound:

Study Cell Line/Model IC50 Value (µM) Activity
Arafa et al. (2023)MCF7 (Breast Cancer)0.275Anticancer
Kucukoglu et al. (2020)Various Cancer LinesVariesAnticancer
Moniot et al. (2020)A549 (Lung Cancer)4.5Anticancer

Mechanism of Action

The mechanism by which 2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Biological Activity Potency (IC₅₀/MIC) Reference
Target Compound Thienopyridine + 1,3,4-oxadiazole Methyl-linked oxadiazole Not explicitly reported N/A
Clopidogrel Thienopyridine Ester group (prodrug) Antiplatelet Active metabolite IC₅₀: 0.05 μM*
Vicagrel Thienopyridine Acetate ester (CES2-activated) Antiplatelet Faster activation vs. clopidogrel
Spiro-thiazolinones (e.g., Compound 72) Thienopyridine + spiro-thiazolidine Sulfonylphenyl, chlorophenyl Antimicrobial MIC: 12.5–25 μg/mL (bacteria)
Tetrahydrothienopyridine ether acids Thienopyridine Propoxy benzoic acid Antiplatelet IC₅₀: 0.018–0.020 mmol/L
Oxazole derivatives (e.g., Compound 25) Thienopyridine + oxazole Benzimidazolyl, trichlorophenyl Platelet inhibition >2× potency vs. standard inhibitors

*Clopidogrel’s active metabolite inhibits ADP-induced platelet aggregation via P2Y12 receptor antagonism .

Pharmacological Gaps and Opportunities

  • Antimicrobial spiro-thiazolinones (MIC: 12.5–25 μg/mL) and antiplatelet ether acids (IC₅₀: 0.018 mmol/L) set benchmarks for evaluating the oxadiazole derivative’s efficacy.

Biological Activity

The compound 2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H10N4SC_{11}H_{10}N_4S, with a molecular weight of approximately 218.29 g/mol. The compound features a thieno[3,2-c]pyridine moiety linked to an oxadiazole ring, which is known to enhance biological activity through various mechanisms.

Synthesis Methods

Several methods have been employed for the synthesis of oxadiazole derivatives:

  • Microwave-Assisted Synthesis : This approach has been shown to enhance yields and reduce reaction times significantly.
  • Conventional Heating : Traditional methods remain effective but often require longer reaction times and higher temperatures.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In a study evaluating various derivatives, compounds containing oxadiazole showed promising inhibition against several cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values ranged from 0.67 to 1.1 µM for various derivatives.
  • HCT-116 (Colon Cancer) : IC50 values were similarly low, indicating strong antiproliferative effects.
  • HepG2 (Liver Cancer) : Notable activity was also recorded with IC50 values around 1.4 µM.

These compounds demonstrated their efficacy through mechanisms such as thymidylate synthase inhibition and apoptosis induction .

Antimicrobial Activity

The compound was also evaluated for antimicrobial properties against common pathogens:

  • Staphylococcus aureus and Escherichia coli : Some derivatives exhibited significant antibacterial activity, highlighting the potential for therapeutic applications in treating infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis : Many studies report that these compounds can trigger programmed cell death in cancer cells.
  • Molecular Docking Studies : Computational studies support the binding affinity of these compounds to target proteins involved in cancer progression.

Study 1: Anticancer Evaluation

A recent study synthesized a series of oxadiazole derivatives and tested their anticancer activities using the MTT assay. Among them, one derivative exhibited an IC50 value lower than that of standard chemotherapy drugs such as doxorubicin .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of oxadiazole derivatives against various bacterial strains. The results indicated that certain compounds had a broad spectrum of activity, particularly against Gram-positive bacteria .

Data Summary

Activity TypeCell Line/PathogenIC50 Values (µM)Reference
AnticancerMCF-71.1
AnticancerHCT-1162.6
AnticancerHepG21.4
AntimicrobialStaphylococcus aureusVariable
AntimicrobialEscherichia coliVariable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.